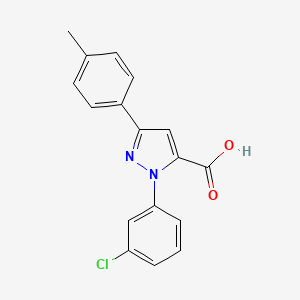![molecular formula C28H29ClN4O2S B12015397 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12015397.png)
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(4-叔丁基苯基)-4-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(3-氯-4-甲基苯基)乙酰胺是一种复杂的有机化合物,其结构包含三唑环、硫代键以及多个芳香基团。
准备方法
合成路线和反应条件
2-{[5-(4-叔丁基苯基)-4-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(3-氯-4-甲基苯基)乙酰胺的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过在酸性或碱性条件下,使肼衍生物与适当的醛或酮发生环化反应来合成。
硫代基团的引入: 硫代基团通过亲核取代反应引入,其中硫醇与卤代前体反应。
与芳香基团的偶联: 最后一步是使用偶联剂,如EDCI (1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)和催化剂,如DMAP (4-二甲基氨基吡啶),将三唑-硫代中间体与芳香乙酰胺衍生物偶联。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以最大限度地提高产率和纯度。这可能包括使用连续流动反应器,以更好地控制反应条件,并将反应规模扩大到间歇过程。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基团处,形成亚砜或砜。
还原: 还原反应可以针对芳香硝基(如果存在)或三唑环。
取代: 亲电芳香取代反应可以在芳香环上发生,允许进一步的功能化。
常用试剂和条件
氧化: 在温和条件下使用过氧化氢或间氯过氧苯甲酸 (mCPBA) 等试剂。
还原: 使用钯碳 (Pd/C) 进行催化加氢,或使用硼氢化钠 (NaBH4) 进行化学还原。
取代: 使用N-溴代琥珀酰亚胺 (NBS) 等卤化剂或硝酸 (HNO3) 等硝化剂。
主要产物
氧化: 亚砜和砜。
还原: 胺或还原的三唑衍生物。
取代: 卤代或硝化的芳香化合物。
科学研究应用
化学
在化学中,该化合物被用作合成更复杂分子的构建块。其独特的结构允许进行多种化学修饰,使其在开发新材料和催化剂方面具有价值。
生物学
在生物学研究中,该化合物的三唑环特别令人感兴趣,因为它具有潜在的生物活性。含三唑的化合物以其抗真菌、抗菌和抗癌特性而闻名,这使得该化合物成为药物开发的候选者。
医药
在医药方面,可以探索该化合物潜在的治疗作用。多个芳香环和三唑部分的存在表明它可以与各种生物靶标(包括酶和受体)相互作用。
工业
在工业中,该化合物可用于开发新型聚合物或作为特种化学品的先驱。其稳定性和反应活性使其适用于各种工业应用。
作用机制
2-{[5-(4-叔丁基苯基)-4-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(3-氯-4-甲基苯基)乙酰胺的作用机制可能涉及与特定分子靶标(如酶或受体)的相互作用。三唑环可以形成氢键和π-π相互作用,促进与生物大分子结合。硫代基团也可能在调节化合物的反应性和结合亲和力方面发挥作用。
相似化合物的比较
类似化合物
- 2-{[5-(4-叔丁基苯基)-4-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(2-氯-5-甲基苯基)乙酰胺
- 2-{[5-(4-叔丁基苯基)-4-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(4-氯-2-甲基苯基)乙酰胺
独特性
2-{[5-(4-叔丁基苯基)-4-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(3-氯-4-甲基苯基)乙酰胺的独特性在于其芳香环上的特定取代模式以及三唑和硫代基团的存在。这种官能团和结构特征的组合赋予了独特的化学和生物学特性,使其成为各种应用的通用化合物。
属性
分子式 |
C28H29ClN4O2S |
|---|---|
分子量 |
521.1 g/mol |
IUPAC 名称 |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C28H29ClN4O2S/c1-18-6-11-21(16-24(18)29)30-25(34)17-36-27-32-31-26(19-7-9-20(10-8-19)28(2,3)4)33(27)22-12-14-23(35-5)15-13-22/h6-16H,17H2,1-5H3,(H,30,34) |
InChI 键 |
NNESFAAKVXXHPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)
![Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015331.png)


![2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride](/img/structure/B12015352.png)
![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)
![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)


![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12015390.png)
![methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015393.png)


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)
